molecular formula C10H11ClO2 B3024627 1-(3-Chloro-4-methoxyphenyl)propan-2-one CAS No. 90617-51-9

1-(3-Chloro-4-methoxyphenyl)propan-2-one

Cat. No.: B3024627
CAS No.: 90617-51-9
M. Wt: 198.64 g/mol
InChI Key: BLQBWGUQLMBLHH-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11ClO2. It is a light-yellow to brown solid at room temperature and is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common route involves the reaction of 3-chloro-4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to undergo chemical transformations, influencing biological processes and chemical reactions .

Comparison with Similar Compounds

  • 3-Chloro-1-(4-methoxyphenyl)propan-1-one
  • 4’-Methoxy-3-chloropropiophenone
  • Beta-chloro-4-methoxypropiophenone

Comparison: 1-(3-Chloro-4-methoxyphenyl)propan-2-one is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and industrial processes .

Biological Activity

1-(3-Chloro-4-methoxyphenyl)propan-2-one, an organic compound characterized by its unique structural features, has garnered attention in medicinal chemistry and biological research. This article delves into its biological activity, exploring its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10H11ClO2 and a molecular weight of approximately 198.646 g/mol. Its structure includes a propanone functional group attached to a phenyl ring with both chloro and methoxy substituents. This dual substitution pattern significantly influences its reactivity and biological activity compared to related compounds.

Binding Affinity and Reactivity

Studies indicate that this compound exhibits notable binding affinity with various biological macromolecules, including proteins and nucleic acids. The presence of the chloro and methoxy groups enhances its potential interactions, which may lead to various therapeutic effects. Understanding these interactions is crucial for elucidating the mechanisms of action for potential applications in drug development.

Anticancer Activity

Recent research highlights the anticancer properties of compounds structurally similar to this compound. For instance, thiosemicarbazone derivatives with methoxy groups have demonstrated selective antiproliferative activity against cancer cell lines such as HeLa and BxPC-3, with IC50 values ranging from 0.1 to 100 µM. The methoxy group is believed to enhance hydrophobic interactions, contributing to improved efficacy against cancer cells .

Case Studies

  • Thiosemicarbazone Derivatives : Research on methoxyphenyl-thiosemicarbazones revealed that the positioning of methoxy groups significantly affects their anticancer activity. Compounds with meta-positioned methoxy groups exhibited stronger activity due to enhanced stabilization of reaction intermediates .
  • Comparative Analysis : A comparative study of similar compounds indicated that those with chloro substitutions displayed distinct biological activities compared to their non-chlorinated counterparts. For example, compounds lacking the chloro group were less reactive and showed reduced efficacy against cancer cell lines.

Antimicrobial Activity

In addition to anticancer properties, this compound may exhibit antimicrobial activity. Structural analogs have been tested for their effectiveness against various bacterial strains, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Summary of Research Findings

Study Focus Findings IC50 Values
Anticancer ActivityThiosemicarbazone derivatives show selective antiproliferative effects0.1 - 100 µM
Antimicrobial ActivityEffective against S. aureus and E. coli0.0039 - 0.025 mg/mL

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQBWGUQLMBLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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